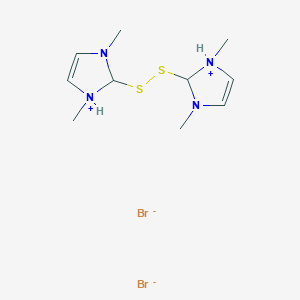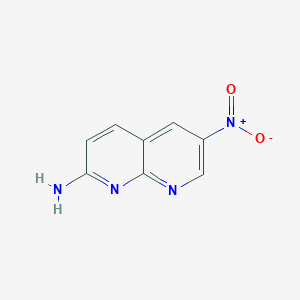
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its stability and reactivity. The compound features two piperidine rings, each substituted with acetyl groups, and a central propanedioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with acetyl chloride to form the acetylated piperidine intermediate. This intermediate is then reacted with propanedioic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate is widely used in scientific research due to its versatile properties:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved include the modulation of oxidative stress and stabilization of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,2,6,6-tetramethyl-1-(λ1-oxidaneyl)piperidin-4-yl) 3,3′-((2-hydroxyethyl)azanediyl)dipropionate
- Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate
- N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
Uniqueness
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate is unique due to its dual piperidine structure with acetyl groups, which provides enhanced stability and reactivity compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
63941-33-3 |
|---|---|
Molecular Formula |
C25H42N2O6 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate |
InChI |
InChI=1S/C25H42N2O6/c1-16(28)26-22(3,4)12-18(13-23(26,5)6)32-20(30)11-21(31)33-19-14-24(7,8)27(17(2)29)25(9,10)15-19/h18-19H,11-15H2,1-10H3 |
InChI Key |
UKFAPBKKFUVCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(CC1(C)C)OC(=O)CC(=O)OC2CC(N(C(C2)(C)C)C(=O)C)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


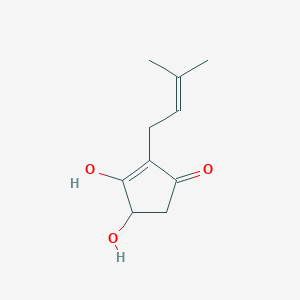
![2',3,4',5-Tetrachloro[1,1'-biphenyl]-2-amine](/img/structure/B14497539.png)
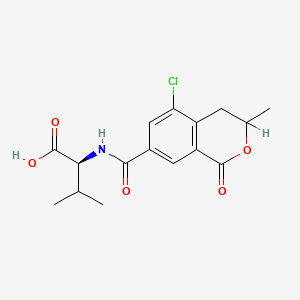
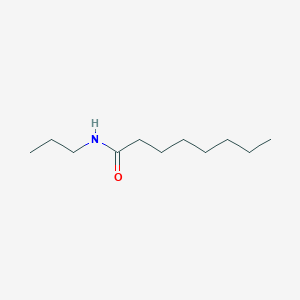
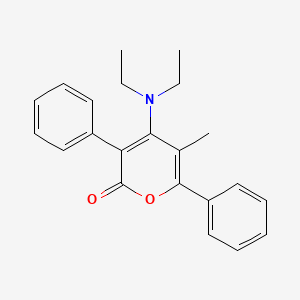

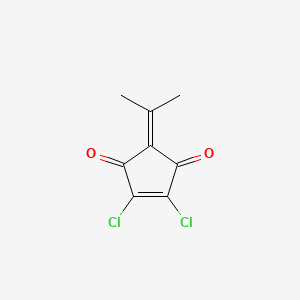
![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)
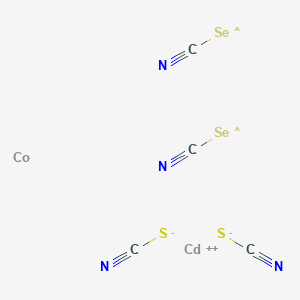
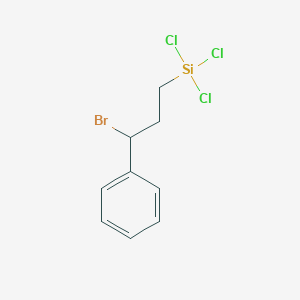
![1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane](/img/structure/B14497587.png)
![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)
